Structural Elucidation of 2-Isopropoxy-4-methylphenylboronic Acid: A Comprehensive NMR Guide
Structural Elucidation of 2-Isopropoxy-4-methylphenylboronic Acid: A Comprehensive NMR Guide
Executive Summary
2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) is a highly valued organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Accurate structural characterization of this intermediate is critical for ensuring downstream synthetic fidelity and preventing off-target coupling reactions.
This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift data for this compound. As a Senior Application Scientist, the goal here is not merely to list spectral data, but to explain the underlying quantum mechanical and electronic causality behind the observed spectral phenomena—specifically addressing the pronounced quadrupolar relaxation effects inherent to boronic acids[2][3].
Structural Architecture and Spin Systems
The molecular architecture of 2-Isopropoxy-4-methylphenylboronic acid consists of a central benzene ring functionalized with three distinct substituents, each exerting specific electronic effects:
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C1 (Boronic Acid, -B(OH) 2 ): Acts as a weak π -electron acceptor due to the vacant p-orbital on the boron atom, withdrawing electron density from the ortho and para positions.
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C2 (Isopropoxy, -O-CH(CH 3 ) 2 ): A strong π -electron donor (+M effect) via the oxygen lone pairs, which significantly shields the adjacent ortho and para aromatic protons.
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C4 (Methyl, -CH 3 ): A weak σ -electron donor (+I effect) that provides mild shielding to its immediate environment.
This specific substitution pattern creates a highly predictable AMX-type spin system for the remaining aromatic protons (H3, H5, H6), where the push-pull dynamics of the substituents dictate the chemical shifts and multiplicity.
1 H NMR Chemical Shift Data & Causality
The 1 H NMR spectrum (acquired in DMSO- d6 ) reflects the distinct electronic environments created by the substituents.
Table 1: 1 H NMR Chemical Shift Data (400 MHz, DMSO- d6 )
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| Isopropoxy -CH 3 | 1.28 | Doublet (d) | 6.0 | 6H |
| Aryl -CH 3 (C4) | 2.28 | Singlet (s) | - | 3H |
| Isopropoxy -CH | 4.55 | Septet (sep) | 6.0 | 1H |
| Aromatic H3 | 6.75 | Singlet (s) / fine d | ~1.5 | 1H |
| Aromatic H5 | 6.78 | Doublet (d) | 7.5 | 1H |
| Aromatic H6 | 7.45 | Doublet (d) | 7.5 | 1H |
| Boronic Acid -OH | 7.80 | Broad Singlet (br s) | - | 2H |
Mechanistic Insights:
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Deshielding of H6: The proton at C6 is positioned ortho to the boronic acid group. The vacant p-orbital of the boron atom withdraws electron density from the ring, deshielding H6 and pushing its resonance downfield to ~7.45 ppm.
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Shielding of H3 and H5: The isopropoxy oxygen donates electron density into the aromatic ring via resonance. This significantly shields the ortho (H3) and para (H5) protons, moving their signals upfield to the ~6.75–6.78 ppm region.
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Boronic Acid Exchange: The -B(OH) 2 protons appear as a broad singlet at ~7.80 ppm in DMSO- d6 due to slow chemical exchange and hydrogen bonding with the solvent. In non-polar solvents like CDCl 3 , this signal is often much broader or entirely absent due to rapid protodeboronation or dimerization equilibria.
13 C NMR Chemical Shift Data & Causality
The 13 C NMR spectrum provides a direct map of the carbon framework, though it presents unique challenges characteristic of organoboron species.
Table 2: 13 C NMR Chemical Shift Data (100 MHz, DMSO- d6 )
| Carbon Assignment | Chemical Shift ( δ , ppm) | Notes / Causality |
| Aryl -CH 3 (C4) | 21.4 | Standard benzylic methyl shift. |
| Isopropoxy -CH 3 | 22.1 | Two equivalent methyl carbons. |
| Isopropoxy -CH | 69.8 | Deshielded by direct attachment to oxygen. |
| Aromatic C3 (CH) | 113.2 | Strongly shielded by ortho -O-iPr group. |
| Aromatic C5 (CH) | 120.5 | Mildly shielded by para -O-iPr group. |
| Aromatic C1 (C-B) | ~125.0 | Broad / low intensity due to quadrupolar relaxation. |
| Aromatic C6 (CH) | 135.4 | Deshielded by ortho -B(OH) 2 . |
| Aromatic C4 (C-CH 3 ) | 141.8 | Quaternary carbon, standard shift. |
| Aromatic C2 (C-O) | 160.5 | Highly deshielded by electronegative oxygen (-I effect). |
Mechanistic Insights (The "Missing" Carbon Phenomenon):
The most critical diagnostic feature in the 13 C NMR of boronic acids is the behavior of the ipso-carbon (C1). Boron has two NMR-active isotopes, 11 B (spin I = 3/2) and 10 B (spin I = 3), both of which possess a nuclear electric quadrupole moment[2]. The rapid quadrupolar relaxation of the boron nucleus causes the adjacent 13 C signal to broaden significantly[3]. This often renders the C1 peak indistinguishable from the baseline noise in standard 1D 13 C acquisitions unless prolonged scanning or specific relaxation delays are employed[2][4].
Experimental Protocol for NMR Acquisition
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for 2-Isopropoxy-4-methylphenylboronic acid.
Step 1: Sample Preparation
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Weigh exactly 15.0 mg of 2-Isopropoxy-4-methylphenylboronic acid.
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Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between boronic acid dimers. This ensures the compound exists as a monomeric species, yielding sharper spectral lines.
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Transfer the homogenous solution to a standard 5 mm precision NMR tube.
Step 2: 1 H NMR Acquisition
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of DMSO- d6 .
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Shim the magnet (Z1-Z4) to achieve a TMS linewidth of < 1.0 Hz.
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Acquire the spectrum using a standard 90° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s at 298 K.
Step 3: 13 C NMR Acquisition
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Switch to a 13 C-optimized probe configuration.
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Acquire the spectrum using a proton-decoupled sequence (zgpg30).
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Critical Adjustment: To capture the elusive ipso-carbon (C1), increase the number of scans to at least 1024 and extend the relaxation delay (D1) to 2.0 s to account for the unique T1 relaxation times of quadrupolar-affected carbons.
Workflow Diagram
The following diagram illustrates the logical flow of the NMR acquisition and structural validation process.
Caption: Workflow for NMR acquisition and structural validation of boronic acids.
References
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Title: CAS 221111-03-1 | 2-Isopropoxy-4-methylphenylboronic acid, 95% Source: Howei Pharm URL: [Link]
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[1] Title: 221111-03-1 2-Isopropoxy-4-methylphenylboronic acid Catalog Source: USCKS / Chemsigma Int. URL: [Link]
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[4] Title: A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: ResearchGate URL:[Link]
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[2] Title: Characterization of Tricoordinate Boron Chemical Shift Tensors: Definitive High-Field Solid-State NMR Evidence for Anisotropic Boron Shielding Source: ResearchGate (Journal of Physical Chemistry A) URL: [Link]
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[3] Title: Versatile Conversions of Substituents in Guaiazulene: Synthesis of Carboxylic Acid Derivatives with Controlled Regiospecific Reactions (Note on quadrupolar relaxation of the B atom) Source: Oxford University Press (Bulletin of the Chemical Society of Japan) URL: [Link]
